molecular formula C15H16O B1258978 Spiniferin-1

Spiniferin-1

Cat. No. B1258978
M. Wt: 212.29 g/mol
InChI Key: JKYQZVRIQNFMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiniferin-1 is a natural product found in Felimare tricolor with data available.

Scientific Research Applications

Syntheses of Spiniferin-1 Isomers The synthesis of (S(p))-(+)-Spiniferin-1 and (R(p))-(-)-spiniferin-1 demonstrates the compound's planar chirality. These syntheses involved a polyfluoroalkanosulfonyl fluoride induced homoallylic carbocation rearrangement reaction, highlighting the complex chemical processes needed to create these unique structures. The chiral resolution and palladium-catalyzed β-H elimination of allylic alcohol derivatives were pivotal in these syntheses, underscoring the intricate chemistry involved in producing spiniferin-1 and its isomers (Yun-Shan Sun et al., 2011).

Bioactivity of Spiniferin-1

Genomic and Functional Characterization Spiniferin-1, identified in the venom of the scorpion Heterometrus spinifer, has been characterized both genomically and functionally. The genomic organization of spiniferin-1 aligns with that of known Na(+), K(+), or Cl(-)-channel specific toxins from scorpions, suggesting a common ancestral gene. Although spiniferin has limited antimicrobial activities against Gram-positive and Gram-negative bacteria, its bioactivity can be significantly enhanced by introducing net charges into the polar face of the peptide. This study expands our understanding of the diversity and structure/function relationships of peptides like spiniferin-1, highlighting their potential bioactivity and applications in various domains (Shifen Wu et al., 2014).

properties

Product Name

Spiniferin-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

10,10-dimethyl-4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8,12-pentaene

InChI

InChI=1S/C15H16O/c1-15(2)6-3-4-11-8-13(15)10-12-5-7-16-14(12)9-11/h3-5,7,9-10H,6,8H2,1-2H3

InChI Key

JKYQZVRIQNFMHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC2=CC3=C(C=CO3)C=C1C2)C

synonyms

spiniferin-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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